2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This intermediate is then reacted with 4-methoxyphenylamine to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives with different functional groups .
Scientific Research Applications
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
The uniqueness of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H21FN2O2S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H21FN2O2S/c1-30-19-12-8-17(9-13-19)24-20-4-2-3-5-22(20)28-25(21(24)14-27)31-15-23(29)16-6-10-18(26)11-7-16/h6-13H,2-5,15H2,1H3 |
InChI Key |
YGXRVTFONVGLDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCC3)SCC(=O)C4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
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